molecular formula C23H26N4O4S B1671228 Empa CAS No. 680590-49-2

Empa

Número de catálogo B1671228
Número CAS: 680590-49-2
Peso molecular: 454.5 g/mol
Clave InChI: KJPHTXTWFHVJIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Empa, the Swiss Federal Laboratories for Materials Science and Technology, is a research institution for application-oriented materials science and technology. It has three locations – Dübendorf, St. Gallen, and Thun . Empa’s activities focus on application-oriented research and development, often in close partnership with industrial partners .


Synthesis Analysis

Empa has been involved in the synthesis of novel elastomers with high dielectric constant for use in ultra-soft electromechanical actuators . They also have a research group that focuses on the development of a molecularly imprinted polymer-based electrochemical sensor for the selective detection of nerve agent VX metabolite ethyl methylphosphonic acid .


Molecular Structure Analysis

Empa uses various tools for molecular structure analysis. For instance, they use an electron microprobe (EMP), also known as an electron probe microanalyzer (EPMA), to non-destructively determine the chemical composition of small volumes of solid materials .


Chemical Reactions Analysis

Empa has a laboratory for chemical data on inorganic and organic materials. They work in compliance with accreditation, offering full quality service for non-routine analysis projects . They also have a group that focuses on the use of radiofrequency pulsed glow discharges, in the application of glow discharge analysis to thin films and to molecular materials .


Physical And Chemical Properties Analysis

Empa has various departments and groups that focus on the analysis of physical and chemical properties of materials. For instance, they have a group that focuses on micro-chemical analyses , and another that focuses on the analysis of building energy materials and components .

Aplicaciones Científicas De Investigación

Cardiovascular Benefits

Empagliflozin has been shown to limit myocardial infarction in vivo and cell death in vitro through mechanisms that involve the activation of STAT3 anti-oxidant and anti-inflammatory properties. The drug improves myocardial function, reduces infarct size, and enhances redox regulation by decreasing iNOS expression and subsequently lipid peroxidation, as indicated by reduced levels of malondialdehyde (MDA). These effects are STAT3 dependent and do not directly alter mitochondrial calcium retention capacity (Andreadou et al., 2017).

Liver Fat Content Reduction

Empagliflozin effectively lowers liver fat content in patients with type 2 diabetes, showing a significant reduction in liver fat content (LFC) and promoting changes in circulating uric acid and adiponectin levels despite unchanged insulin sensitivity. This suggests that Empagliflozin could contribute to the early treatment of nonalcoholic fatty liver disease in type 2 diabetes (Kahl et al., 2019).

Archaeometry and Materials Science

Electron microprobe analysis (EMPA) is a technique utilized in geological sciences and archaeometry for the study of ceramics and other materials, allowing for the identification of components with a wide range of sizes and the chemical mapping of minerals. This technique is instrumental in understanding the compositions of ancient ceramics and their production technologies (Ionescu et al., 2011).

Cardiac and Renal Protection

Empagliflozin demonstrates direct cardiac effects by lowering myocardial cytoplasmic Na+ and Ca2+ concentrations and enhancing mitochondrial Ca2+ concentration through impairment of myocardial Na+/H+ exchanger flux, independent of SGLT2 activity. This suggests a novel mechanism for its cardio-protective effects (Baartscheer et al., 2016).

Safety and Hazards

Empa is involved in research into the safety of various materials and technologies. For example, they have conducted a comprehensive review on the safety of graphene . They also have guidelines for implementing a Safe-by-Design approach for medicinal polymeric nanocarriers .

Direcciones Futuras

Empa is actively working on future directions in various fields. For instance, they are working on how the mobility of the future could work without fossil energy . They are also researching innovative materials for the batteries of tomorrow .

Mecanismo De Acción

Target of Action

Empagliflozin, also known as Empa, is a potent and selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the primary transporter responsible for the reabsorption of glucose in the kidney . By inhibiting SGLT2, Empa prevents glucose reabsorption, leading to an increase in glucose excretion in the urine .

Mode of Action

Empa works by selectively inhibiting SGLT2 in the proximal tubule of the kidney . This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the circulation . As a result, there is an increase in urinary glucose excretion and a consequent reduction in blood glucose levels .

Biochemical Pathways

Empa’s action on SGLT2 affects several biochemical pathways. It has been shown to downregulate the nucleotide-binding domain and leucine-rich repeat containing protein 3 (NLRP3) signaling pathway . Additionally, Empa upregulates the expression of mitochondrial fusion-related genes, Mitofusin 1 (Mfn1) and optic atrophy 1 (Opa1) . These changes contribute to the anti-inflammatory therapeutic effect of Empa .

Pharmacokinetics

Empa is rapidly absorbed after oral administration, reaching peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . Increases in exposure are dose-proportional, and steady state is reached after day 6 . Empa’s pharmacokinetics are linear with respect to time . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .

Result of Action

The primary result of Empa’s action is the lowering of blood glucose levels . By increasing glucose excretion in the urine, Empa effectively reduces hyperglycemia in patients with type 2 diabetes . Additionally, Empa has been shown to have cardio-renal benefits . It can attenuate microglia-mediated neuroinflammation, prevent retinal ganglion cell loss in retinal ischemia and reperfusion injury , and improve myocardial strain .

Action Environment

The action of Empa can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet and exercise regimen . Furthermore, the presence of other medical conditions, such as heart or kidney disease, can also impact the drug’s action and stability . It’s important to note that before initiating Empa, renal function should be carefully assessed and monitored closely in the initial four weeks, for a potentially temporary decline in kidney function .

Propiedades

IUPAC Name

N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPHTXTWFHVJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045254
Record name EMPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Empa

CAS RN

680590-49-2
Record name N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680590-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Empa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680590-49-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87V86D7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

prepared by reaction of [(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-acetic acid with ethyl-pyridin-3-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Empa
Reactant of Route 2
Reactant of Route 2
Empa
Reactant of Route 3
Reactant of Route 3
Empa
Reactant of Route 4
Reactant of Route 4
Empa
Reactant of Route 5
Reactant of Route 5
Empa
Reactant of Route 6
Reactant of Route 6
Empa

Q & A

Q1: What is the primary mechanism of action of empagliflozin?

A1: Empagliflozin primarily acts by inhibiting SGLT2, which is responsible for glucose reabsorption in the proximal renal tubules. [, ] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. []

Q2: How does empagliflozin impact cardiac energetics during ischemia/reperfusion?

A3: Empagliflozin appears to improve cardiac function and energetics during ischemia/reperfusion by promoting a metabolic shift from glucose oxidation to increased ketone utilization. [] This effect has been observed even under conditions of constant substrate supply, suggesting a direct modulation of cardiac substrate preference. []

Q3: What cardiovascular benefits have been observed with empagliflozin in clinical trials?

A4: The EMPA-REG OUTCOME trial revealed that empagliflozin significantly reduced the risk of cardiovascular death, hospitalization for heart failure, and major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. [, , , , ]

Q4: Does empagliflozin offer renal protection in patients with diabetes?

A5: Evidence suggests that empagliflozin might offer renoprotective benefits. The EMPA-REG OUTCOME trial reported a slower progression of kidney disease and a reduced risk of clinically relevant renal events compared to placebo in patients with type 2 diabetes at high cardiovascular risk. [, ]

Q5: Does empagliflozin impact circulating progenitor cells?

A6: Research suggests that empagliflozin treatment might influence circulating vascular progenitor cells. A sub-study of the EMPA-HEART CardioLink-6 trial showed a marked increase in circulating primitive progenitor cells, particularly those expressing CD133 and CD34, after 6 months of empagliflozin treatment. [] Additionally, the treatment was associated with an increase in anti-inflammatory cells with M2 macrophage polarization. []

Q6: Has empagliflozin demonstrated efficacy in preclinical models of diabetic complications?

A7: Preclinical studies have provided valuable insights into empagliflozin's potential therapeutic applications. For instance, empagliflozin demonstrated protective effects against coronary microvascular dysfunction and reduced cardiac pericyte loss in db/db mice. [] Additionally, it mitigated inflammation and preserved blood-retinal barrier structure and function in the same mouse model, suggesting potential benefits for diabetic retinopathy. []

Q7: Are there potential applications of empagliflozin beyond diabetes?

A8: Research on the potential of empagliflozin in conditions beyond diabetes is ongoing. One study found that empagliflozin improved insulin sensitivity, dyslipidemia, and oxidative stress in the kidneys of hereditary hypertriglyceridemic rats, a nonobese, nondiabetic model of metabolic syndrome. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.